molecular formula C20H17FN2O B4600541 N-BENZHYDRYL-N'-(3-FLUOROPHENYL)UREA

N-BENZHYDRYL-N'-(3-FLUOROPHENYL)UREA

Cat. No.: B4600541
M. Wt: 320.4 g/mol
InChI Key: HMOQKAWRGHIKTE-UHFFFAOYSA-N
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Description

N-BENZHYDRYL-N'-(3-FLUOROPHENYL)UREA is a urea derivative characterized by a benzhydryl group (two phenyl rings attached to a central carbon) and a 3-fluorophenyl substituent. The benzhydryl moiety contributes to increased lipophilicity and steric bulk, which may enhance membrane permeability and target-binding selectivity.

Properties

IUPAC Name

1-benzhydryl-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O/c21-17-12-7-13-18(14-17)22-20(24)23-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOQKAWRGHIKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA typically involves the reaction of benzhydrylamine with 3-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Benzhydrylamine+3-Fluorophenyl isocyanateN-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA\text{Benzhydrylamine} + \text{3-Fluorophenyl isocyanate} \rightarrow \text{N-BENZHYDRYL-N'-(3-FLUOROPHENYL)UREA} Benzhydrylamine+3-Fluorophenyl isocyanate→N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted urea compounds.

Scientific Research Applications

N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(2-Fluorophenyl)-N′-(1-(3-isopropenylphenyl)-1-methylethyl)urea (): This compound features a 2-fluorophenyl group instead of 3-fluorophenyl. The ortho-fluorine position may sterically hinder interactions with target sites compared to the meta position in the target compound.
  • N-Benzoyl-N'-(3-nitrophenyl)urea derivatives () :
    These analogs replace the benzhydryl group with a nitro-substituted benzoyl group. The nitro group is strongly electron-withdrawing, enhancing reactivity in electrophilic environments. In contrast, the benzhydryl group in the target compound is electron-rich, which may improve stability but reduce interaction with electron-deficient biological targets .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Application/Activity Evidence Source
N-BENZHYDRYL-N'-(3-FLUOROPHENYL)UREA ~350 (estimated) Benzhydryl, 3-fluorophenyl Hypothetical: Drug candidate Inferred
N-(2-Fluorophenyl)-N′-(1-(3-isopropenylphenyl)-1-methylethyl)urea ~354 2-fluorophenyl, isopropenylphenyl Research chemical
Fluometuron 232.2 3-(trifluoromethyl)phenyl, dimethyl Herbicide
N-Benzoyl-N'-(3-nitrophenyl)urea (Compound 9, ) ~450 2-nitrobenzoyl, 3-nitrophenyl Antitumor agent
N-{4-[4-AMINO-6-(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-5-YL]PHENYL}-N'-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]UREA 537.5 Furopyrimidinyl, trifluoromethylphenyl Kinase inhibition (hypothetical)

Research Findings and Mechanistic Insights

  • Fluorine Position Matters : The 3-fluorophenyl group in the target compound may offer superior dipole interactions compared to 2- or 4-fluorophenyl analogs, as seen in and .
  • Steric Effects : The benzhydryl group’s bulk likely enhances selectivity for hydrophobic binding pockets but may reduce solubility, a trade-off observed in pesticide vs. pharmaceutical ureas .
  • Electronic vs. Steric Trade-offs : Nitro groups () increase reactivity but reduce metabolic stability, whereas fluorine and benzhydryl groups balance electronic effects with stability .

Contradictions and Limitations

  • highlights nitro-substituted ureas for antitumor use, while focuses on dimethylamino groups for herbicides. This suggests substituent choice dictates application, complicating direct comparisons .
  • The exact biological data for this compound is absent in the evidence, requiring extrapolation from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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